

The Role of SR 142948-C3-NHMe in Dopamine Regulation: A Technical Guide

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Compound of Interest

Compound Name: SR 142948-C3-NHMe

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Abstract

This technical guide provides an in-depth analysis of **SR 142948-C3-NHMe**, a potent and selective non-peptide antagonist of the neurotensin receptors (NTRs). While not a direct modulator of dopamine receptors, **SR 142948-C3-NHMe** exerts significant influence over the dopaminergic system through its interaction with the neurotensinergic pathways. This document details the current understanding of its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its characterization, and visualizes the involved signaling pathways and experimental workflows.

Introduction

SR 142948-C3-NHMe is a methylated amide derivative of the well-characterized neurotensin receptor antagonist, SR 142948A. The neurotensin (NT) system, comprising the peptide NT and its receptors (primarily NTSR1 and NTSR2), is intricately linked with the brain's dopamine system, particularly within the mesocorticolimbic and nigrostriatal pathways. Neurotensin is known to modulate dopamine release, neuronal firing, and behavior. Consequently, antagonists of NTRs, such as **SR 142948-C3-NHMe**, are valuable tools for dissecting the interplay between these two neurotransmitter systems and hold potential as therapeutic agents for dopamine-related disorders.



This guide focuses on the indirect regulation of dopamine by **SR 142948-C3-NHMe**, primarily through its antagonism at neurotensin receptors.

Chemical Information

Compound Name: SR 142948-C3-NHMe

• Systematic Name: 2-({[5-(2,6-dimethoxyphenyl)-1-(4-{[N-(3-dimethylaminopropyl)-N-methyl]carbamoyl}-2-isopropylphenyl)-1H-pyrazol-3-yl]carbonyl}amino)adamantane-2-carboxamide

CAS Number: 1613265-52-3[1][2]

Molecular Formula: C42H58N6O5[3]

Molecular Weight: 742.95 g/mol [3]

Parent Compound: SR 142948A (CAS: 184162-64-9)[4]

Note on Nomenclature: The literature predominantly refers to the parent compound as SR 142948 or SR 142948A. **SR 142948-C3-NHMe** is a specific methylated amide derivative. For the purpose of this guide, data from studies on SR 142948 and SR 142948A are included as they are foundational to understanding the pharmacology of this class of compounds.

Mechanism of Action: Indirect Dopamine Regulation

The primary mechanism by which **SR 142948-C3-NHMe** influences the dopamine system is through the blockade of neurotensin receptors. Neurotensin, upon binding to its receptors on dopamine neurons, can modulate their activity. SR 142948A has been shown to be a potent antagonist at both NTSR1 and NTSR2.[5]

The interaction is most prominent in the ventral tegmental area (VTA) and the nucleus accumbens (NAcc), key regions of the mesolimbic dopamine pathway. Neurotensin can increase the firing rate of VTA dopamine neurons and enhance dopamine release in the NAcc. [2] By blocking these effects, **SR 142948-C3-NHMe** can attenuate the neurotensin-mediated potentiation of dopaminergic neurotransmission.



One key mechanism is the modulation of D2 dopamine autoreceptors. Neurotensin can inhibit the function of these autoreceptors, leading to an increase in dopamine release. SR 142948A can prevent this effect, thereby restoring the inhibitory feedback control of dopamine release.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of the parent compound, SR 142948A, at neurotensin receptors.

Table 1: Neurotensin Receptor Binding Affinities of SR 142948A

Radioligand	Preparation	Species	Kd (nM)	Bmax (fmol/mg protein)	Reference(s
[3H]SR 142948A	Rat brain homogenates	Rat	3.5	508	[6]
[3H]SR 142948A (NTSR1)	Rat brain homogenates	Rat	6.8	-	[6]
[3H]SR 142948A (NTSR2)	Rat brain homogenates	Rat	4.8	-	[6]

Table 2: In Vitro Functional Activity of SR 142948A



Assay	Cell Line	Species	IC50 (nM)	Reference(s)
Inhibition of [125I]- neurotensin binding	Human Umbilical Vein Endothelial Cells	Human	0.24	[7]
Inhibition of neurotensin-induced Ca2+increase	Human Umbilical Vein Endothelial Cells	Human	19	[7]
Inhibition of neurotensin-induced prostacyclin production	Human Umbilical Vein Endothelial Cells	Human	17	[7]
Antagonism of NT-induced inositol monophosphate formation	HT-29 cells	Human	3.9	[8]

Table 3: In Vivo Effects of SR 142948A on Dopamine-Related Behaviors

Behavioral Model	Species	Route of Administrat ion	Effective Dose Range	Effect	Reference(s
NT-induced turning behavior	Mice	p.o.	0.04-0.64 mg/kg	Inhibition	[8]
Amphetamine -induced hyperactivity	Rats	i.p.	Not specified	Attenuation	



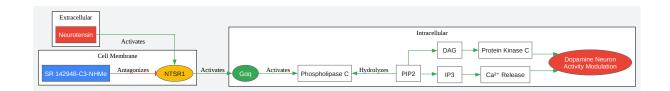
Signaling Pathways

SR 142948-C3-NHMe, by antagonizing neurotensin receptors, modulates downstream signaling cascades that ultimately impact dopamine neuron function.

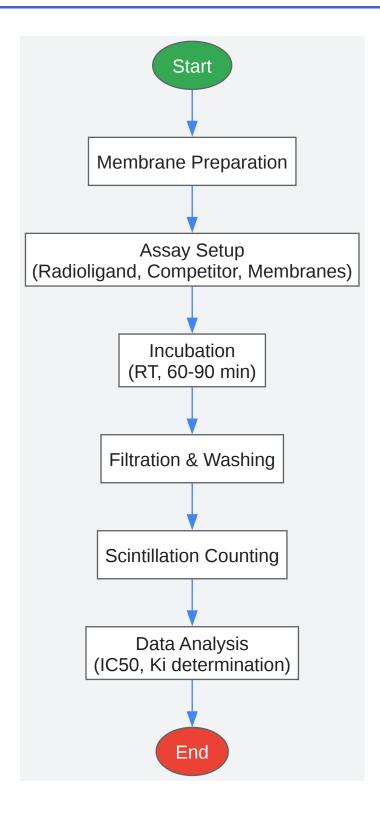
Neurotensin Receptor 1 (NTSR1) Signaling

NTSR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[9][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to the depolarization of dopamine neurons and modulation of ion channel activity. NTSR1 can also couple to other G proteins, including Gi/o and Gs, leading to modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[11]

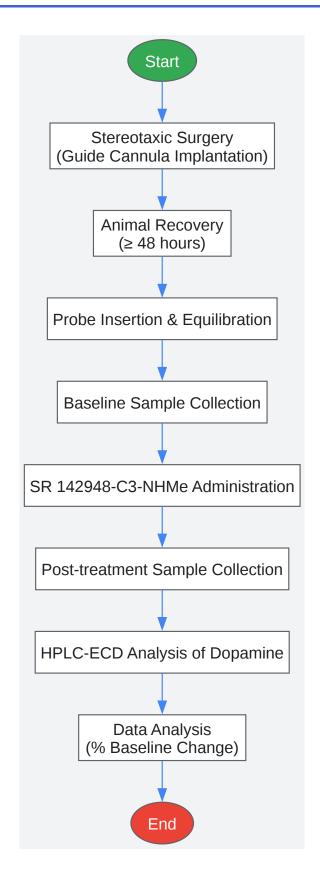












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